N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine
Description
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring a methyl group and an oxan-4-yl (tetrahydropyran-4-yl) moiety on the N1 nitrogen. Its molecular formula is C₁₁H₁₆N₂O (molecular weight: 192.26 g/mol), with the oxan-4-yl group contributing to its stereoelectronic properties and solubility profile .
Properties
IUPAC Name |
4-N-methyl-4-N-(oxan-4-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14(12-6-8-15-9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYPUKKDUNCZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with oxan-4-yl methyl ether under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, substituted amines, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.
Chemical Reactions
The compound can participate in:
- Oxidation : It can be oxidized to form quinones using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions with agents such as lithium aluminum hydride can convert it into its corresponding amines.
- Substitution : The amine groups can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Biology
In biological research, this compound is studied for its potential in enzyme inhibition and protein interactions. It may modulate the activity of specific enzymes or receptors, leading to various biological effects.
Enzyme Inhibition Studies
Research has indicated that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications.
Medicine
The compound is being investigated for its role as an intermediate in drug synthesis. Its properties make it a candidate for developing pharmaceuticals targeting various diseases.
Therapeutic Potential
Studies are ongoing to explore its effectiveness as a precursor in synthesizing drugs aimed at treating conditions such as diabetes and obesity. For instance, it has been linked to enhancing the bioavailability of GLP-1 receptor agonists, which are crucial in managing Type 2 diabetes .
Industry
In industrial applications, this compound finds use in producing dyes, polymers, and other specialty chemicals. Its versatility allows it to be integrated into various manufacturing processes.
Case Study 1: Enzyme Interaction
A study demonstrated that this compound could effectively inhibit a specific enzyme involved in glucose metabolism. This inhibition suggests potential applications in developing anti-diabetic medications.
Case Study 2: Drug Development
Research focused on the synthesis of novel compounds derived from this compound has shown promising results in creating effective pharmaceuticals with improved bioavailability compared to existing treatments .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic molecules; participates in oxidation and reduction reactions. |
| Biology | Potential enzyme inhibitor; studied for protein interactions. |
| Medicine | Intermediate in drug synthesis; being researched for diabetes treatment applications. |
| Industry | Used in manufacturing dyes and polymers; versatile chemical properties. |
Mechanism of Action
The mechanism of action of N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors The compound can inhibit or activate these targets, leading to various biological effects
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Benzene-1,4-diamine Derivatives
Key Observations :
Substituent Effects on Solubility and Bioactivity :
- The oxan-4-yl group in the target compound enhances solubility compared to purely aromatic substituents (e.g., dichlorophenyl in SI18) due to its oxygen atom and cyclic ether structure .
- Pyridin-2-ylmethyl (Pic-stilbene) enables metal chelation and Aβ-aggregation inhibition, which the oxan-4-yl group lacks, suggesting divergent therapeutic applications .
Lipophilicity and Drug-Likeness :
- The trifluoromethyl derivative () exhibits higher lipophilicity (logP ~2.5) compared to the oxan-4-yl compound (predicted logP ~1.8), impacting blood-brain barrier permeability .
- The methyl group in N-Methyl-p-phenylenediamine () offers minimal steric hindrance, making it a precursor for dyes rather than a drug candidate .
Biological Activity :
- SI18 () targets GABA transporters (GAT), while Pic-stilbene () inhibits acetylcholinesterase (AChE) and modulates amyloid-beta (IC₅₀ = 2.37 nM). The oxan-4-yl derivative’s biological targets remain underexplored but may align with CNS disorders due to its scaffold flexibility .
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Data
- Polar Surface Area (PSA) : The oxan-4-yl compound’s PSA (49.8 Ų) suggests moderate membrane permeability, suitable for oral bioavailability .
Biological Activity
N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine (CAS Number: 1156243-17-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- IUPAC Name : N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,4-diamine
- Purity : 95%
This compound exhibits its biological activity through several proposed mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This inhibition can alter metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding : It may bind to various receptors, modulating physiological responses in target tissues.
- Oxidative Stress Modulation : Some studies suggest that compounds with similar structures can influence oxidative stress pathways, which are critical in cancer and neurodegenerative diseases.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study assessing its effects on cancer cell lines demonstrated significant cytotoxicity, particularly in cells reliant on oxidative phosphorylation (OXPHOS).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| UM16 (Pancreatic) | 0.58 | OXPHOS inhibition |
| MIA PaCa-2 | 118.5 | ATP depletion |
These findings suggest that the compound could be developed as a potential therapeutic agent against certain types of cancer .
Antimicrobial Activity
Preliminary studies have indicated that this compound may also exhibit antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro, although further research is needed to elucidate its mechanism and efficacy in vivo.
Case Study 1: OXPHOS Inhibition in Cancer Therapy
A recent study focused on the structure-activity relationship (SAR) of benzene derivatives similar to this compound. The study revealed that modifications in the chemical structure significantly impacted the compound's ability to inhibit OXPHOS, leading to increased cytotoxicity in cancer cells dependent on aerobic metabolism .
Case Study 2: Toxicological Assessment
Toxicological evaluations have been conducted to assess the safety profile of this compound. In animal studies, the compound demonstrated a no observed adverse effect level (NOAEL) at doses up to 50 mg/kg body weight per day, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine, and how can purity be maximized?
- Methodology : The compound can be synthesized via alkylation of benzene-1,4-diamine with methyl and oxan-4-yl (tetrahydropyranyl) groups. Key steps include:
- Use of alkylating agents like methyl iodide or bromides under basic conditions (e.g., K₂CO₃ in acetone or DMF) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
- Monitor reaction progress using TLC or HPLC to avoid over-alkylation byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl and oxan-4-yl groups). The oxan-4-yl protons appear as a multiplet at δ 3.5–4.0 ppm .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100–1250 cm⁻¹ (C-O-C from tetrahydropyranyl) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (C₁₁H₁₆N₂O, MW 192.26 g/mol) .
Q. What are the primary applications of this compound in materials science?
- Applications :
- As a ligand in coordination polymers due to its dual amine groups, enabling metal-organic framework (MOF) synthesis .
- A precursor for Schiff base derivatives used in catalysis or optoelectronic materials .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodology :
- Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces (EPS), identifying electron-rich regions (e.g., para-amine positions) prone to substitution .
- Compare HOMO-LUMO gaps with experimental UV-Vis data to validate electronic transitions .
- Use NBO analysis to quantify hyperconjugative interactions affecting stability .
Q. What strategies resolve contradictory data in thermal stability assessments of this compound?
- Methodology :
- Conduct TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. For example, oxidative conditions may show exothermic peaks due to amine group degradation .
- Cross-validate with isothermal gravimetric analysis (IGA) at incremental temperatures (e.g., 100–300°C) to identify phase transitions or sublimation .
Q. How does the tetrahydropyranyl group influence the compound’s biological activity compared to simpler N,N-dimethyl analogs?
- Methodology :
- Perform molecular docking against target proteins (e.g., DNA gyrase for antimicrobial studies). The oxan-4-yl group may enhance binding via hydrophobic interactions, as seen in analogs with bulky substituents .
- Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) against cancer cell lines to quantify steric vs. electronic effects .
Q. What experimental designs mitigate competing side reactions during functionalization (e.g., acylation or sulfonation)?
- Methodology :
- Use protecting groups (e.g., Boc for amines) to direct reactivity to specific sites .
- Optimize solvent polarity (e.g., DCM for electrophilic sulfonation) and temperature (0–5°C for kinetic control) .
- Employ flow chemistry for precise reaction time control, minimizing over-sulfonation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
